Cas no 1290626-06-0 (tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate)
![tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate structure](https://www.kuujia.com/scimg/cas/1290626-06-0x500.png)
tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate Chemical and Physical Properties
Names and Identifiers
-
- rel-tert-Butyl ((1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate
- tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
- N-(1R,4R,7R)-2-azabicyclo[2.2.1]hept-7-yl-,1,1-dimethylethyl ester,rel-Carbamic acid
- TERT-BUTYL N-[(1S,4S,7S)-2-AZABICYCLO[2.2.1]HEPTAN-7-YL]CARBAMATE
- D78906
- tert-Butyl(endo)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate
- CS-0103528
- (1S,4S,7S)-7-(Boc-mino)-2-azabicyclo[2.2.1]heptane
- anti-tert-Butyl N-(2-azabicyclo[2.2.1]heptan-7-yl)carbamate
- 1931962-94-5
- AS-84600
- 1290626-06-0
- tert-Butyl((1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate
- MFCD28390383
- tert-Butyl ((1S,4S,7S)-2-azabicyclo[2.2.1]heptan-7-yl)carbamate
- REL-TERT-BUTYL (1S,4S,7S)-2-AZABICYCLO[2.2.1]HEPTAN-7-YLCARBAMATE
-
- MDL: MFCD28390383
- Inchi: 1S/C11H20N2O2/c1-11(2,3)15-10(14)13-9-7-4-5-8(9)12-6-7/h7-9,12H,4-6H2,1-3H3,(H,13,14)/t7-,8-,9-/m1/s1
- InChI Key: LKMTYLUKCLIYBU-IWSPIJDZSA-N
- SMILES: C(OC(C)(C)C)(=O)N[C@@H]1[C@]2([H])CC[C@@]1([H])NC2
Computed Properties
- Exact Mass: 212.152477885g/mol
- Monoisotopic Mass: 212.152477885g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 260
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 50.4Ų
Experimental Properties
- Density: 1.1±0.1 g/cm3
- Melting Point: Not available
- Boiling Point: 322.8±21.0 °C at 760 mmHg
- Flash Point: 149.0±22.1 °C
- Vapor Pressure: 0.0±0.7 mmHg at 25°C
tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate Security Information
- Signal Word:warning
- Hazard Statement: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
-
Warning Statement:
P264 wash thoroughly after treatment
p280 wear protective gloves / protective clothing / wear protective eye masks / wear protective masks
p305 if in eyes
p351 rinse carefully with water for a few minutes
p338 remove contact lenses (if any) and easy to operate, continue rinsing
p337 if eye irritation persists
p313 get medical advice / care - Safety Instruction: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7472237-5.0g |
rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 95% | 5g |
$4349.0 | 2023-06-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96644-500MG |
tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 97% | 500MG |
¥ 2,778.00 | 2023-03-30 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96644-5G |
tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 97% | 5g |
¥ 12,493.00 | 2023-03-30 | |
Chemenu | CM493028-1g |
tert-Butyl(endo)-2-azabicyclo[2.2.1]heptan-7-ylcarbamate |
1290626-06-0 | 98% | 1g |
$1890 | 2023-01-19 | |
Enamine | EN300-7472237-0.5g |
rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 95% | 0.5g |
$1170.0 | 2023-06-03 | |
eNovation Chemicals LLC | D618967-500MG |
tert-butyl N-[(1R,4R,7R)-rel-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 97% | 500mg |
$520 | 2024-07-21 | |
eNovation Chemicals LLC | D618967-5G |
tert-butyl N-[(1R,4R,7R)-rel-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 97% | 5g |
$2350 | 2024-07-21 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB96644-100MG |
tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 97% | 100MG |
¥ 1,042.00 | 2023-03-30 | |
Enamine | EN300-7472237-0.05g |
rac-tert-butyl N-[(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 95% | 0.05g |
$347.0 | 2023-06-03 | |
eNovation Chemicals LLC | D618967-100mg |
tert-butyl N-[(1R,4R,7R)-rel-2-azabicyclo[2.2.1]heptan-7-yl]carbamate |
1290626-06-0 | 97% | 100mg |
$205 | 2024-07-21 |
tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate Related Literature
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1. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
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4. Book reviews
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Malinda Salim,Brian O'Sullivan,Sally L. McArthur,Phillip C. Wright Lab Chip, 2007,7, 64-70
Additional information on tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate
Research Brief on tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS: 1290626-06-0) in Chemical Biology and Pharmaceutical Applications
The compound tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate (CAS: 1290626-06-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This bicyclic carbamate derivative serves as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of central nervous system (CNS) therapeutics and enzyme inhibitors. Its unique stereochemistry and structural rigidity make it a valuable scaffold for drug design, offering precise control over molecular interactions with biological targets.
Recent studies have focused on optimizing the synthetic routes for this compound to improve yield and enantiomeric purity. A 2023 publication in the Journal of Medicinal Chemistry demonstrated a novel asymmetric synthesis approach using chiral auxiliaries, achieving >99% ee for the (1R,4R,7R) configuration. This advancement is particularly crucial as the stereochemistry of the azabicycloheptane core significantly influences the pharmacological properties of derived compounds. The improved synthetic protocol has enabled more efficient production of this intermediate at scale, facilitating its use in drug discovery programs.
In pharmaceutical applications, this compound has shown promise as a precursor to potent and selective ligands for various neurotransmitter receptors. Research published in ACS Chemical Neuroscience (2024) revealed that derivatives of tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate exhibit high affinity for σ receptors, with potential applications in treating neuropathic pain and neurodegenerative disorders. The constrained bicyclic structure provides optimal spatial orientation of pharmacophores, enhancing receptor binding specificity while minimizing off-target effects.
Structural-activity relationship (SAR) studies have identified that modifications at the carbamate nitrogen and the bridgehead positions of the azabicycloheptane system can dramatically alter biological activity. Computational modeling and X-ray crystallography data have provided insights into the molecular interactions of this scaffold with various biological targets. These findings, published in recent issues of Bioorganic & Medicinal Chemistry, are guiding the design of next-generation therapeutics with improved pharmacokinetic properties.
The compound's potential extends beyond CNS applications. Recent patent filings (WO2023124567) disclose its use in developing antiviral agents, particularly against RNA viruses. The rigid bicyclic structure appears to interfere with viral polymerase function, opening new avenues for broad-spectrum antiviral development. Additionally, its application in PROTAC (proteolysis targeting chimera) technology is being explored, as the scaffold provides an optimal geometry for linking target-binding moieties to E3 ligase recruiters.
Ongoing research is investigating the metabolic stability and toxicity profile of this compound and its derivatives. Preliminary ADME studies indicate favorable characteristics, including good blood-brain barrier penetration and acceptable metabolic stability in human liver microsomes. These properties, combined with the synthetic accessibility of the scaffold, position tert-butyl N-[rel-(1R,4R,7R)-2-azabicyclo[2.2.1]heptan-7-yl]carbamate as a versatile building block in medicinal chemistry with potential applications across multiple therapeutic areas.
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